Galeterone, chemically known as 3β-(hydroxy)-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is a semi-synthetic steroidal compound originally investigated for its potential in treating prostate cancer. [, ] It functions as a multi-target agent, affecting various pathways involved in prostate cancer cell growth and proliferation. [] While initially categorized as a CYP17A1 lyase inhibitor, further research revealed additional mechanisms of action, making it a promising subject for scientific exploration. [, ]
Improved gram-scale synthesis procedures have been established for Galeterone and two key analogs: 3β-(1H-imidazole-1-yl)-17-(1H-benzimidazole-1-yl)-androsta-5,16-diene (Galeterone 3β-imidazole) and 3β-(pyridine-4-ylmethoxy)-17-(1H-benzimidazol-1-yl)androsta-5,16-diene (Galeterone 3β-pyridine methoxylate). [] These procedures offer enhanced efficiency and yield, facilitating further research into Galeterone and its derivatives.
Structural modifications, particularly at the C-3 position of Galeterone, significantly influence its anti-proliferative and androgen receptor-degrading activities. [] The benzimidazole moiety at C-17 appears crucial for its activity, while incorporating hydrophilic and heteroaromatic groups at C-3 enhances its efficacy. []
Research indicates that both Galeterone and its active metabolite, 3-keto-Δ4-galeterone (D4G), exhibit binding affinity to steroid 21-monooxygenase (CYP21A2), a key enzyme in corticosteroid biosynthesis. [] While Galeterone acts as a competitive inhibitor of CYP21A2, D4G does not show inhibitory effects. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9